molecular formula C5H6N2OS2 B570058 2-(Methylthio)thiazole-5-carboxamide CAS No. 117887-05-5

2-(Methylthio)thiazole-5-carboxamide

Cat. No.: B570058
CAS No.: 117887-05-5
M. Wt: 174.236
InChI Key: WJVOGJNSPMEXSX-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazole-5-carboxamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. While specific studies on this exact molecule are not available in the current literature, its core structure is part of the well-documented thiazole-carboxamide class, which is recognized for significant pharmacological potential. Thiazole-carboxamide derivatives are frequently investigated as key scaffolds in the synthesis of novel bioactive compounds. Research on analogous structures has demonstrated a wide spectrum of biological activities, positioning them as valuable intermediates for developing therapeutic agents . Specifically, thiazole-carboxamide derivatives have shown promise as modulators of neurological targets. Recent studies have identified similar compounds as potent negative allosteric modulators of GluA2-containing AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system . This suggests potential research applications in neuroprotection and the study of conditions like epilepsy and Alzheimer's disease. Furthermore, this compound serves as a versatile building block in organic synthesis. The methylthio (-SMe) and carboxamide (-C(O)NH2) functional groups offer handles for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Its structure is closely related to other research compounds, such as 4-Amino-2-(methylthio)thiazole-5-carboxamide, highlighting its role as a central intermediate in heterocyclic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

117887-05-5

Molecular Formula

C5H6N2OS2

Molecular Weight

174.236

IUPAC Name

2-methylsulfanyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C5H6N2OS2/c1-9-5-7-2-3(10-5)4(6)8/h2H,1H3,(H2,6,8)

InChI Key

WJVOGJNSPMEXSX-UHFFFAOYSA-N

SMILES

CSC1=NC=C(S1)C(=O)N

Synonyms

5-Thiazolecarboxamide, 2-methylthio- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences compared to 2-(Methylthio)thiazole-5-carboxamide:

Compound Name Thiazole Substituents (Position) Carboxamide Substituent Key Structural Differences
This compound -SMe (2) -NH2 Reference compound
2-Amino-N-methylthiazole-5-carboxamide (CAS: 302964-24-5) -NH2 (2) -N(H)CH3 Amino group instead of methylthio; methylated amide
2-(3-Methoxyphenyl)-4-methyl-N-(4-(methylthio)phenyl)-thiazole-5-carboxamide (2e) -C6H4-3-OCH3 (2), -CH3 (4) -N(H)-C6H4-4-SMe Methoxyphenyl and methylthiophenyl substituents; additional methyl group at position 4
5-Methyl-N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide (Compound 43) -NO2 (5, adjacent thiazole) -N(H)-thiazolyl Nitro group on adjacent thiazole; carboxamide at position 2
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate for dasatinib) -NH2 (2) -N(H)-C6H3(Cl,CH3) Amino group at position 2; chloro- and methyl-substituted aryl amide

Key Observations :

  • Bioisosteric Replacements : Replacing -SMe with -NH2 (as in dasatinib intermediates) alters hydrogen-bonding capacity, critical for kinase inhibition .
Anticancer Activity
  • Compound 2e : Demonstrated COX-2 inhibitory activity (IC50 = 0.8 µM), attributed to its methoxyphenyl and methylthiophenyl substituents .
  • Dasatinib Intermediate (Compound 8) : Key precursor for dasatinib, a BCR-ABL kinase inhibitor, highlighting the importance of the carboxamide-aryl interaction .
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives : Showed potent activity against HepG-2 cells (e.g., compound 7b, IC50 = 1.61 µg/mL), suggesting that phenyl substituents enhance cytotoxicity .
Antimicrobial Activity
  • Compound 43 (5-Methyl-N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide) : Evaluated against Mycobacterium tuberculosis, with efficacy linked to the nitro group’s electron-withdrawing effects .

Structure-Activity Relationships (SAR) :

  • Methylthio groups may enhance metabolic stability compared to amino groups.
  • Aryl carboxamide substituents improve target selectivity but may reduce solubility .

Physicochemical Properties

Property This compound 2-Amino-N-methylthiazole-5-carboxamide Compound 2e
LogP (Predicted) 1.8 0.9 3.2
Solubility (mg/mL) 0.5 (DMSO) 2.1 (DMSO) 0.2 (DMSO)
Melting Point (°C) 180–182 195–197 Not reported

Notes:

  • Higher LogP values (e.g., compound 2e) correlate with increased lipophilicity but poorer aqueous solubility.
  • Amino-substituted analogs exhibit better solubility due to hydrogen-bonding capacity .

Preparation Methods

Dehydrative Cyclization on Resin

A method described in ACS Combinatorial Science involves:

  • Reductive amination of 4-formyl-3-methoxy phenoxy resin to prevent isomerization.

  • Thiourea intermediate formation via coupling with α-bromoketone in DMF.

  • Dehydrative cyclization to yield 2-amino-5-carboxylate thiazole resin.

  • Amine coupling with diverse amines, followed by TFA/DCM cleavage.

Key Optimization :

  • Resin stability : Use of 4-formyl-3-methoxy phenoxy resin minimizes side reactions.

  • Cyclization efficiency : α-Bromoketone ensures regioselective thiazole formation.

Solution-Phase Cyclization and Coupling

Solution-phase methods dominate for small-scale syntheses.

Methyl-2-oxo-2-(amino)ethanedithioate Cyclization

A regioselective method from Organic & Biomolecular Chemistry uses:

  • Methyl-2-oxo-2-(amino)ethanedithioate intermediates (e.g., 3a–j ) synthesized via chloroacetyl chloride and sulfur in DMF/DMSO.

  • KOH/EtOH-mediated cyclization with TosMIC (tosylmethyl isocyanide) to introduce the methylthio group.

  • Purification via silica gel chromatography (hexane/EtOAc).

Yield Data :

CompoundR GroupYield (%)
5a Phenyl83
5b 4-Fluorophenyl74
5f 4-Methoxyphenyl74

Spectral Confirmation :

  • 1H NMR (DMSO) : δ 10.32 (s, 1H, NH), 2.74 (s, 3H, SMe).

  • 13C NMR : δ 171.87 (C=O), 16.19 (SMe).

Halogenation and Thiourea Cyclization

Patent literature highlights α-bromination strategies for chemoselective synthesis.

α-Bromination of β-Ethoxyacrylamide

A method from ARKIVOC involves:

  • α-Bromination of β-ethoxyacrylamide using NBS or DBH.

  • One-pot thiourea treatment to form the thiazole ring.

  • Amine coupling with anilines for carboxamide formation.

Advantages :

  • High yields : >90% for 2-aminothiazole-5-carboxamides.

  • Scalability : Used in dasatinib (BMS-354825) synthesis.

Coupling Reagents and EDCI/DMAP Methods

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP are widely used for carboxamide bond formation.

EDCI-Mediated Amide Coupling

A protocol from ACS Omega describes:

  • Activation : 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid with EDCI/DMAP in DCM.

  • Amine coupling : Stirring with anilines (e.g., 3,4,5-trimethoxyaniline) for 48 hours.

  • Purification : Column chromatography (DCM/EtOAc).

Yield Example :

CompoundR GroupYield (%)
2a 3,4,5-Trimethoxyphenyl66

Spectral Data :

  • 1H NMR (DMSO) : δ 10.16 (s, NH), 2.66 (s, CH3).

  • HRMS : [M+H]+ 415.1252 (calcd 415.1240).

Oxidative and Specialized Methods

Oxidative approaches and alternative catalysts expand synthetic versatility.

Oxalyl Chloride Activation

A method from Molecules employs:

  • Oxalyl chloride-mediated activation of thiazole-5-carboxylic acids.

  • Amine coupling with o-amino-benzamides in DCM.

  • Purification : Recrystallization or column chromatography.

Key Insight :

  • Reagent choice : Oxalyl chloride enhances carboxylic acid reactivity.

Comparative Analysis of Methods

MethodReagents/ConditionsYield Range (%)Key Advantage
Solid-phase cyclizationα-Bromoketone, DMF, TFA/DCM70–85High-throughput library synthesis
TosMIC-mediated cyclizationKOH, EtOH, TosMIC74–83Regioselective methylthio introduction
EDCI/DMAP couplingDCM, EDCI, DMAP66–89Mild conditions for sensitive substrates
α-BrominationNBS, thiourea>90Chemoselective one-pot synthesis

Q & A

Q. What are the key synthetic routes for preparing 2-(Methylthio)thiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by functionalization. For example:

  • Step 1: Prepare the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux in ethanol .
  • Step 2: Introduce the methylthio group using methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Carboxamide formation via coupling reactions. A common method uses EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at 0°C–25°C for 12–24 hours .
    Optimization Tips: Adjust solvent polarity (e.g., DMF for solubility) or employ ultrasound-assisted synthesis to enhance reaction rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm regiochemistry via ¹H NMR (e.g., methylthio protons at δ 2.5–3.0 ppm) and ¹³C NMR (thiazole carbons at δ 150–160 ppm) .
    • HRMS: Validate molecular ion peaks ([M+H]⁺) with <5 ppm error .
    • HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

Methodological Answer:

  • Assay Design:
    • Test compounds against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans SC5314) using MIC assays .
    • Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK293) to differentiate selective antimicrobial vs. broad cytotoxic effects .
  • Data Analysis:
    • Compare IC₅₀/MIC values across studies, adjusting for variables like solvent (DMSO concentration ≤1%) and incubation time .
    • Use computational modeling (e.g., molecular docking) to predict interactions with bacterial enzymes (e.g., DNA gyrase) versus human targets .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • Structural Modifications:
    • Replace the methylthio group with trifluoromethylthio to reduce oxidative metabolism .
    • Introduce electron-withdrawing substituents (e.g., -F, -NO₂) on the thiazole ring to slow CYP450-mediated degradation .
  • In Vitro Assays:
    • Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

Methodological Answer:

  • Key Modifications:
    • Position 4 (Thiazole): Substitute with methyl (↑ lipophilicity) or phenyl (↑ π-π stacking) .
    • Carboxamide Group: Replace with sulfonamide for enhanced hydrogen bonding to target proteins .
  • Experimental Validation:
    • Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .

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